8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Overview
Description
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable reagents to form the quinazolinone core . The specific synthetic route and reaction conditions can vary, but often include steps such as amidation, cyclization, and nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro and nitro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in developing new therapeutic drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or interfere with cellular pathways, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives such as:
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific chloro and nitro substituents, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
8-chloro-6-nitro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYRQZFXFLCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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